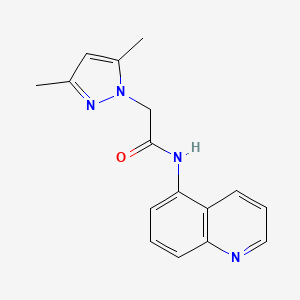
2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide, also known as HMB, is a chemical compound that has been used in scientific research due to its potential to inhibit the growth of cancer cells. In
Wirkmechanismus
The mechanism of action of 2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit HDAC, this compound has been shown to induce oxidative stress in cancer cells. This can lead to DNA damage and cell death. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide in lab experiments is its specificity for HDAC inhibition. This makes it a useful tool for studying the role of HDAC in cancer cell growth and proliferation. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, it may have limited effectiveness against certain types of cancer cells.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide. One area of research is the development of this compound derivatives that may have increased efficacy and specificity for HDAC inhibition. Another area of research is the investigation of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to determine the long-term effects of this compound on human health.
Synthesemethoden
The synthesis of 2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide involves a series of chemical reactions that start with the compound 4-methylcyclohexanone. This compound is treated with methylamine and formaldehyde to produce N-methyl-N-(4-methylcyclohexyl)formamide. The formamide is then reacted with 3-methoxy-2-nitrobenzoyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide has been studied extensively in scientific research for its potential to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-hydroxy-3-methoxy-N-methyl-N-(4-methylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-7-9-12(10-8-11)17(2)16(19)13-5-4-6-14(20-3)15(13)18/h4-6,11-12,18H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZUJKGELWTBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7504389.png)
![2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7504396.png)



![N,1-dimethyl-N-[(4-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504427.png)




![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)

